1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid
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Description
“1-(2,2-Difluoroethyl)-5-nitropyrazole-3-carboxylic acid” is a complex organic compound. It contains a pyrazole ring, which is a common structure in many biologically active compounds . The compound also has a nitro group (-NO2), a carboxylic acid group (-COOH), and a difluoroethyl group (-CHF2). These functional groups could potentially contribute to the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, a five-membered ring with two nitrogen atoms, would be a key structural feature. The difluoroethyl group would introduce elements of polarity and could influence the compound’s interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The nitro group could undergo reduction reactions, and the carboxylic acid group could participate in acid-base reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar difluoroethyl and carboxylic acid groups could affect the compound’s solubility and reactivity .
Safety and Hazards
Properties
IUPAC Name |
1-(2,2-difluoroethyl)-5-nitropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O4/c7-4(8)2-10-5(11(14)15)1-3(9-10)6(12)13/h1,4H,2H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHNJSAMXPZRNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(=O)O)CC(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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